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Cat. No.: B1667725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bam 12P is a dodecapeptide with the amino acid sequence H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-

Val-Gly-Arg-Pro-Glu-OH.[1] It is derived from the precursor proenkephalin-A and acts as a

potent endogenous agonist for the sensory neuron specific receptor (SNSR), exhibiting both

opioid and non-opioid receptor-mediated antinociceptive effects.[1] The presence of a tyrosine

residue in its sequence makes it a suitable candidate for radiolabeling with iodine isotopes,

such as Iodine-125 (¹²⁵I), a commonly used radionuclide for receptor binding assays due to its

suitable half-life of approximately 60 days and ease of detection.[2][3]

This document provides a detailed protocol for the radiolabeling of Bam 12P with ¹²⁵I using the

Iodogen method, a mild oxidative technique that minimizes damage to the peptide.[3][4][5] It

also covers the purification of the radiolabeled peptide and its application in saturation and

competitive receptor binding assays to determine key binding parameters such as the

dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory

constant (Ki) of unlabeled competitor compounds.
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Material/Reagent Supplier/Grade Notes

Bam 12P Research Grade

Iodogen® (1,3,4,6-tetrachloro-

3α,6α-diphenylglycoluril)
Commercially available

Can be pre-coated in reaction

vials.

Sodium Iodide (Na¹²⁵I) High specific activity Carrier-free is recommended.

Sodium Phosphate Buffer (0.5

M, pH 7.4)
Molecular Biology Grade

Sodium Metabisulfite ACS Grade To terminate the reaction.

Bovine Serum Albumin (BSA) RIA Grade
For blocking non-specific

binding.

Sephadex G-25 or equivalent

size-exclusion column
Commercially available For purification.

Acetonitrile (ACN) HPLC Grade For HPLC purification.

Trifluoroacetic Acid (TFA) HPLC Grade For HPLC purification.

C18 Reverse-Phase HPLC

Column
Commercially available For HPLC purification.

Table 2: Typical Results of a Saturation Binding Assay
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[¹²⁵I]-Bam 12P (nM)
Total Binding
(CPM)

Non-specific
Binding (CPM)

Specific Binding
(CPM)

0.1 1500 200 1300

0.5 6000 800 5200

1.0 10000 1500 8500

2.5 18000 3000 15000

5.0 25000 5000 20000

10.0 30000 8000 22000

20.0 32000 10000 22000

40.0 32500 10500 22000

Table 3: Typical Results of a Competitive Binding Assay

Competitor (nM)
[¹²⁵I]-Bam 12P Bound
(CPM)

% Inhibition

0 10000 0

0.1 9500 5

1 8000 20

10 5000 50

100 2000 80

1000 1100 89

10000 1000 90

Experimental Protocols
I. Radiolabeling of Bam 12P with ¹²⁵I using the Iodogen
Method
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This protocol is designed to be a gentle method for radioiodination, which is particularly

important for peptides containing methionine residues like Bam 12P, as harsher methods like

the Chloramine-T method can lead to oxidation and loss of biological activity.[5][6][7]

Materials:

Bam 12P (10 µg)

Iodogen-coated reaction vials (100 µg Iodogen per vial)

Sodium Phosphate Buffer (0.5 M, pH 7.4)

Na¹²⁵I (1 mCi)

Sodium Metabisulfite solution (1 mg/mL in phosphate buffer)

Bovine Serum Albumin (BSA) solution (1% w/v in phosphate buffer)

Procedure:

Reconstitute 10 µg of Bam 12P in 50 µL of 0.5 M Sodium Phosphate Buffer (pH 7.4).

Carefully add 1 mCi of Na¹²⁵I to the Bam 12P solution.

Transfer the mixture to an Iodogen-coated reaction vial.

Incubate the reaction for 10-15 minutes at room temperature with occasional gentle

agitation.

Terminate the reaction by transferring the reaction mixture to a clean tube containing 100 µL

of sodium metabisulfite solution.

Add 100 µL of 1% BSA solution to reduce non-specific binding of the radiolabeled peptide

during purification.

II. Purification of [¹²⁵I]-Bam 12P
Purification is essential to separate the radiolabeled peptide from unreacted free ¹²⁵I and other

reaction components.[1] Reverse-phase HPLC is the preferred method for achieving high
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purity.[8][9][10]

A. Size-Exclusion Chromatography (Rapid Purification):

Equilibrate a Sephadex G-25 column with an appropriate buffer (e.g., 0.1 M ammonium

acetate).

Load the reaction mixture onto the column.

Elute with the equilibration buffer and collect fractions (e.g., 0.5 mL).

Monitor the radioactivity of each fraction using a gamma counter. The first peak of

radioactivity corresponds to the labeled peptide, while the second, larger peak is the free ¹²⁵I.

[1]

Pool the fractions containing the purified [¹²⁵I]-Bam 12P.

B. Reverse-Phase High-Performance Liquid Chromatography (HPLC) (High-Purity Purification):

System: A standard HPLC system with a UV detector and a radioactivity detector.

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of

1 mL/min.

Procedure:

Inject the terminated reaction mixture onto the HPLC column.

Monitor the elution profile at 214 nm and with the radioactivity detector.

The major radioactive peak co-eluting with the unlabeled Bam 12P standard corresponds

to the purified [¹²⁵I]-Bam 12P.
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Collect the peak fractions containing the purified radiolabeled peptide.

Lyophilize the collected fractions to remove the solvent.

III. Quality Control of [¹²⁵I]-Bam 12P
A. Determination of Specific Activity:

The specific activity (Ci/mmol) of the radiolabeled peptide is a critical parameter for binding

assays.[11]

Calculate the molar amount of Bam 12P used in the labeling reaction.

Determine the total radioactivity incorporated into the peptide by counting an aliquot of the

purified [¹²⁵I]-Bam 12P.

Calculate the specific activity using the following formula: Specific Activity (Ci/mmol) = (Total

Radioactivity in Curies) / (Total moles of peptide)

B. Radiochemical Purity:

Analyze an aliquot of the purified [¹²⁵I]-Bam 12P by HPLC to determine its radiochemical purity.

The purity should ideally be >95%.

IV. Receptor Binding Assays
These assays are performed to characterize the interaction of [¹²⁵I]-Bam 12P with its receptor.

[12][13][14]

A. Saturation Binding Assay:

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of

binding sites (Bmax).[12][13]

Materials:

Purified [¹²⁵I]-Bam 12P

Receptor source (e.g., cell membranes or tissue homogenates)
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

Unlabeled Bam 12P (for determining non-specific binding)

Glass fiber filters

Filtration apparatus

Gamma counter

Procedure:

Set up a series of assay tubes.

To each tube, add a constant amount of receptor preparation.

Add increasing concentrations of [¹²⁵I]-Bam 12P to the tubes.

For each concentration, prepare a parallel set of tubes containing a high concentration of

unlabeled Bam 12P (e.g., 1 µM) to determine non-specific binding.

Incubate the tubes to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

Separate the bound and unbound radioligand by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity on the filters using a gamma counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the specific binding as a function of the radioligand concentration and use non-linear

regression analysis to determine the Kd and Bmax.

B. Competitive Binding Assay:

This assay determines the inhibitory constant (Ki) of unlabeled competitor compounds.[12][13]

Procedure:
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Set up assay tubes containing the receptor preparation and a constant concentration of [¹²⁵I]-

Bam 12P (typically at or below its Kd value).

Add different concentrations of the unlabeled competitor to the tubes.

Include a "total binding" control (no competitor) and a "non-specific binding" control (a high

concentration of unlabeled Bam 12P).

Incubate the tubes to allow the binding to reach equilibrium.

Separate the bound and unbound radioligand by rapid filtration.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity on the filters.

Plot the percentage of specific binding as a function of the competitor concentration and use

non-linear regression to determine the IC50.

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.
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Radiolabeling

Purification Application
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Caption: Experimental workflow for radiolabeling Bam 12P and its use in binding studies.
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Saturation Binding Assay

Data Analysis
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Caption: Logical flow of a saturation binding experiment and subsequent data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667725?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

